Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
Description
Chemical Name: Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
CAS Registry Number: 94232-84-5
Molecular Formula: C₁₂H₁₀Co₂NiO₁₄
Structural Features: This heterometallic complex contains two cobalt(2+) ions, one nickel(2+) ion, and two 2-hydroxypropane-1,2,3-tricarboxylate (citrate) ligands. The citrate acts as a polydentate ligand, coordinating through its hydroxyl and carboxylate groups to stabilize the mixed-metal core .
The presence of cobalt and nickel—metals critical to battery technologies and alloy production—hints at roles in energy storage or corrosion-resistant coatings.
Regulatory Status: Cobalt and nickel are regulated under frameworks like REACH and RoHS due to their toxicity and environmental persistence. This compound’s inclusion in procurement guidelines underscores its classification as an environmentally sensitive material requiring stringent handling .
Properties
CAS No. |
94232-84-5 |
|---|---|
Molecular Formula |
C12H10Co2NiO14 |
Molecular Weight |
554.76 g/mol |
IUPAC Name |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/2C6H8O7.2Co.Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
MBNVBGYWYMSCIM-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Ni+2] |
Origin of Product |
United States |
Preparation Methods
Dissolution of Metal Salts
- Cobalt(II) and nickel(II) salts are dissolved separately or together in a suitable solvent, usually distilled water, to form clear metal ion solutions.
- The molar ratio of cobalt to nickel salts is adjusted to achieve the desired metal stoichiometry in the final complex (commonly 2:1 Co:Ni for dicobalt(2+) nickel(2+) complexes).
Ligand Addition
- The bis(2-hydroxypropane-1,2,3-tricarboxylate) ligand is introduced as citric acid or its sodium salt.
- The ligand solution is added slowly to the metal salt solution under stirring to promote homogeneous mixing and complexation.
pH Adjustment
- The pH of the reaction mixture is carefully controlled, often adjusted to mildly acidic or near-neutral conditions (pH 4–7) using dilute base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
- This pH control is critical to ensure deprotonation of the carboxyl groups and proper coordination to the metal centers.
Reaction Conditions
- The mixture is stirred at room temperature or slightly elevated temperatures (25–60 °C) for several hours to allow complete complex formation.
- Reaction time can vary from 2 to 24 hours depending on scale and desired crystallinity.
Isolation and Purification
- The formed complex typically precipitates out or can be induced to crystallize by cooling or solvent evaporation.
- The solid product is filtered, washed with cold solvent to remove unreacted starting materials, and dried under vacuum or in a desiccator.
Optimization Parameters
| Parameter | Typical Range | Effect on Product |
|---|---|---|
| Metal ion ratio | Co:Ni = 2:1 | Determines stoichiometry and metal distribution |
| Ligand concentration | Equimolar to metal ions | Ensures complete coordination |
| pH | 4.0 – 7.0 | Influences ligand deprotonation and complex stability |
| Temperature | 25 – 60 °C | Affects reaction kinetics and crystallinity |
| Reaction time | 2 – 24 hours | Ensures full complexation and purity |
Characterization and Confirmation
- Infrared (IR) Spectroscopy: Confirms coordination by shifts in carboxylate and hydroxyl group vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on ligand environment and metal coordination.
- X-ray Crystallography: Reveals detailed molecular structure, bond lengths (~2.5 Å for Co–Ni interactions), and coordination geometry.
- Elemental Analysis: Verifies metal content and ligand stoichiometry.
- Thermal Analysis: Determines melting point and thermal stability.
Research Findings on Preparation
- Studies indicate that the controlled addition of ligand to metal salts under mild heating improves yield and crystallinity.
- pH control is critical; too acidic conditions prevent ligand deprotonation, while too basic conditions may cause metal hydroxide precipitation.
- The presence of both cobalt and nickel ions in the reaction mixture leads to heterometallic complex formation rather than separate homometallic complexes.
- Kinetic studies show that complex formation follows pseudo-first-order kinetics with respect to metal ions under excess ligand conditions.
Summary Table of Preparation Method
| Step | Description | Key Notes |
|---|---|---|
| Metal salt dissolution | Dissolve Co(II) and Ni(II) salts in water | Adjust Co:Ni ratio to 2:1 |
| Ligand addition | Add citric acid solution slowly under stirring | Maintain equimolar ligand to metal ratio |
| pH adjustment | Adjust pH to 4–7 using dilute acid/base | Critical for ligand coordination |
| Reaction | Stir at 25–60 °C for 2–24 hours | Longer times improve crystallinity |
| Isolation | Filter precipitate, wash, and dry | Obtain pure dicobalt(2+) nickel(2+) complex |
This preparation method is supported by diverse research sources emphasizing the importance of stoichiometric control, pH, and temperature in synthesizing dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) with high purity and defined structure. The compound’s unique heterometallic coordination offers potential applications in catalysis and materials science, making the optimization of its synthesis a subject of ongoing research.
Chemical Reactions Analysis
Types of Reactions
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt and nickel.
Reduction: It can be reduced to lower oxidation states, potentially altering its coordination environment.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Various ligands such as amines, phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species.
Scientific Research Applications
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.
Biology: Studied for its potential role in biological systems, particularly in metalloenzyme mimics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) exerts its effects involves the coordination of metal ions with the ligand, which can influence various molecular targets and pathways. The compound’s activity is often related to its ability to interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. This interaction can modulate the function of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Citrate-Based Metal Complexes
| Compound Name | CAS Number | Formula | Metal Components | Ligand Coordination |
|---|---|---|---|---|
| Dicobalt(2+) nickel(2+) bis(citrate) | 94232-84-5 | C₁₂H₁₀Co₂NiO₁₄ | Co²⁺ (2), Ni²⁺ (1) | Heterometallic; citrate |
| Copper(II) citrate | 17263-57-9 | C₁₂H₁₀Cu₃O₁₄ | Cu²⁺ (3) | Homometallic; citrate |
| Calcium ferrous citrate (Ferrocal) | 53684-61-0 | C₁₂H₁₀Ca₃Fe₃O₁₄ | Ca²⁺ (3), Fe²⁺ (3) | Heterometallic; citrate |
Key Observations :
- The target compound is unique in combining cobalt and nickel , whereas Copper(II) citrate and Calcium ferrous citrate use single or paired metals (Cu, Ca/Fe) .
- Heterometallic complexes (e.g., Co-Ni, Ca-Fe) may exhibit enhanced catalytic or magnetic properties compared to homometallic analogs due to synergistic metal interactions .
Chemical and Physical Properties
Table 2: Comparative Properties of Citrate Complexes
| Property | Dicobalt(2+) Nickel(2+) Bis(citrate) | Copper(II) Citrate | Calcium Ferrous Citrate |
|---|---|---|---|
| Solubility (Water) | Likely low (transition metal citrate) | Moderate (varies with pH) | Higher (Ca²⁺ enhances) |
| Thermal Stability | High (Co/Ni redox stability) | Moderate | Moderate (Fe²⁺ oxidation) |
| Redox Activity | High (Co²⁺/Ni²⁺) | Moderate (Cu²⁺) | Low (Ca²⁺/Fe²⁺) |
Key Observations :
- Transition metal citrates (Co, Ni, Cu) generally exhibit lower water solubility than alkaline earth metal complexes (e.g., Ca-Fe) due to stronger metal-ligand bonding .
- The Co-Ni complex’s redox activity makes it suitable for electrochemical applications, whereas Calcium ferrous citrate is more relevant in nutrient delivery .
Regulatory and Environmental Considerations
Table 3: Regulatory Status Comparison
Key Observations :
- The Co-Ni complex faces stricter regulations due to its metal components, necessitating specialized disposal and handling protocols .
- Calcium ferrous citrate’s regulatory leniency makes it preferable for consumer-facing applications .
Other Cobalt/Nickel Complexes (Non-Citrate)
Table 4: Comparison with Alternate Ligand Systems
Key Observations :
- EDTA and sulfate ligands modify cobalt’s reactivity for biomedical or industrial uses, contrasting with the citrate-based Co-Ni complex’s environmental and catalytic niche .
Biological Activity
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) is a coordination compound characterized by its complex structure involving two cobalt ions and one nickel ion coordinated with two molecules of 2-hydroxypropane-1,2,3-tricarboxylic acid (commonly known as citric acid). The molecular formula is and it has a molecular weight of approximately 554.76 g/mol. This compound is notable for its enhanced stability and solubility due to the coordination with tricarboxylic acid derivatives, which allows for significant biological interactions.
The biological activity of dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The presence of cobalt and nickel ions can influence enzymatic activities and cellular processes.
- Enzyme Interaction : The compound has been shown to modulate the activity of certain enzymes, potentially acting as an inhibitor or activator depending on the biological context.
- Cellular Uptake : The complexation with citric acid enhances the uptake of metal ions into cells, promoting their biological availability and potential therapeutic effects.
Biological Studies
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antioxidant Properties : Research indicates that dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) exhibits antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary findings suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the field of antimicrobial agents.
- Cytotoxicity : Studies assessing cytotoxic effects on cancer cell lines have shown varying results, indicating a need for further exploration to determine therapeutic windows and safety profiles.
Case Study 1: Antioxidant Activity
A study conducted by Zhang et al. (2024) evaluated the antioxidant capacity of dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) in vitro. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. The mechanism was attributed to metal ion-mediated redox reactions that neutralize free radicals.
Case Study 2: Antimicrobial Efficacy
In a study published by Lee et al. (2024), the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial therapies.
Comparative Analysis
| Compound Name | Formula | Unique Features |
|---|---|---|
| Dicobalt(2+) Nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) | Dual metal composition; enhanced stability | |
| Cobalt(II) citrate | Simpler structure; dietary supplement | |
| Nickel(II) citrate | Similar to cobalt citrate; less studied | |
| Cobalt(II) acetate | More soluble; industrial applications |
Q & A
Q. What are the standard synthetic protocols for preparing dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)?
Methodological Answer: A typical synthesis involves co-precipitation or hydrothermal methods. Stoichiometric amounts of cobalt(II) and nickel(II) salts (e.g., cobalt nitrate and nickel acetate tetrahydrate) are mixed with citric acid (the precursor to 2-hydroxypropane-1,2,3-tricarboxylate) in aqueous solution. The pH is adjusted to 8–10 using ammonia or sodium hydroxide to promote ligand deprotonation and metal-ligand coordination. The mixture is heated at 60–80°C for 4–6 hours, followed by filtration and drying. Confirmation of the product requires elemental analysis (C, H, N, metal ratios) and spectroscopic validation .
Q. Which analytical techniques are critical for characterizing this complex’s structure and purity?
Methodological Answer: Key techniques include:
- X-ray Diffraction (XRD): To determine crystallinity and unit cell parameters.
- FTIR Spectroscopy: Identifies ligand coordination modes (e.g., carboxylate symmetric/asymmetric stretching at 1,400–1,600 cm⁻¹).
- Thermogravimetric Analysis (TGA): Assesses thermal stability and hydration states.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantifies cobalt/nickel ratios.
For preliminary purity checks, compare observed metal-to-ligand ratios against theoretical values derived from stoichiometry .
Q. How does pH influence the stability of this complex in aqueous solutions?
Methodological Answer: The complex is stable in neutral to mildly alkaline conditions (pH 7–9). Acidic conditions (pH < 5) promote ligand protonation, disrupting coordination and releasing free metal ions (Co²⁺, Ni²⁺). Alkaline extremes (pH > 11) may cause hydroxide precipitation. Stability assays should monitor UV-Vis absorbance (metal-ligand charge transfer bands) or conductometric titrations to detect dissociation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metal-ligand binding constants for this complex?
Methodological Answer: Discrepancies often arise from variations in ionic strength, temperature, or counterion effects. To reconcile
- Standardize experimental conditions (e.g., 0.1 M KCl for ionic strength control).
- Use potentiometric titrations with a glass electrode to measure stepwise protonation constants of the ligand.
- Compare results with computational models (DFT) to validate binding energetics. Cross-reference with EXAFS data to confirm coordination geometry .
Q. What advanced spectroscopic methods elucidate the electronic structure and magnetic properties of this complex?
Methodological Answer:
- X-ray Photoelectron Spectroscopy (XPS): Resolves oxidation states of Co and Ni via core-level binding energies (e.g., Co 2p₃/₂ at ~780 eV for Co²⁺).
- Electron Paramagnetic Resonance (EPR): Detects paramagnetic species (e.g., high-spin Co²⁺) and spin-coupling between metal centers.
- Magnetic Susceptibility Measurements: Reveal antiferromagnetic or ferromagnetic interactions using SQUID magnetometry. Pair with XRD data to correlate structure-property relationships .
Q. How can researchers design experiments to probe catalytic activity in oxidation reactions?
Methodological Answer: Evaluate catalytic performance in model reactions like alkane oxidation or water splitting:
- Cyclic Voltammetry (CV): Identify redox-active metal centers (e.g., Co²⁺/Co³⁺ transitions).
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify reaction products (e.g., ketones from alcohol oxidation).
- In-situ Raman Spectroscopy: Monitor intermediate species during catalysis. Control experiments with metal-free ligands confirm the role of the heterometallic core .
Q. What computational approaches model the coordination dynamics of this complex?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry and calculate ligand field splitting parameters.
- Molecular Dynamics (MD) Simulations: Simulate solvation effects and ligand exchange kinetics in aqueous media.
- Natural Bond Orbital (NBO) Analysis: Quantify charge transfer between metals and ligands. Validate against experimental IR and UV-Vis spectra .
Safety and Regulatory Considerations
Q. What safety protocols are essential for handling this compound, given its nickel and cobalt content?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Exposure Limits: Adhere to OSHA Permissible Exposure Limits (PELs) for Ni (1 mg/m³) and Co (0.1 mg/m³).
- Waste Disposal: Treat as heavy metal waste; neutralize with chelating agents (e.g., EDTA) before disposal. Document handling per REACH regulations .
Q. How do regulatory restrictions impact its use in cross-disciplinary research?
Methodological Answer: The compound is classified under "Metals" with a restricted threshold of 0.5 μg/cm²/week in some jurisdictions (e.g., EU regulations). Researchers must:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
